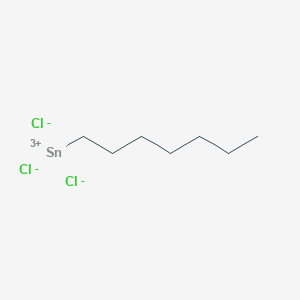

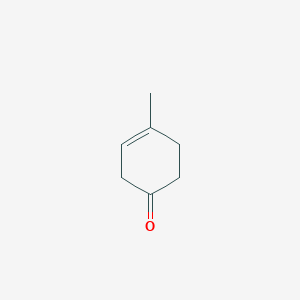

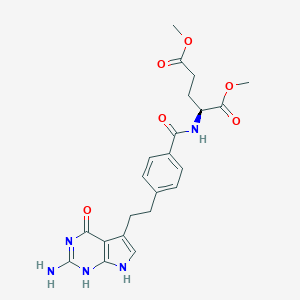

![molecular formula C30H52O2 B030752 (3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-乙基-6-甲基庚烷-2-基]-7-甲氧基-10,13-二甲基-2,3,4,7,8,9,11,12,14,15,16,17-十二氢-1H-环戊并[a]菲-3-醇 CAS No. 256445-68-8](/img/structure/B30752.png)

(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-乙基-6-甲基庚烷-2-基]-7-甲氧基-10,13-二甲基-2,3,4,7,8,9,11,12,14,15,16,17-十二氢-1H-环戊并[a]菲-3-醇

描述

This compound belongs to a class of chemicals that are structurally complex and have significant relevance in organic chemistry due to their unique properties and potential applications. The compound’s structure indicates it is a steroid derivative, which suggests it has a four-ring core structure typical of steroids, with various functional groups that influence its physical and chemical behavior.

Synthesis Analysis

The synthesis of structurally complex molecules like this one often involves multi-step chemical processes. Techniques such as the Diels-Alder reaction, Wittig olefination, and aromatization are common in constructing the steroid core and introducing functional groups at specific positions. For example, the synthesis of similar compounds involves stepwise construction of the cyclopenta[a]phenanthren ring system and functionalization to introduce oxygen-containing groups (Coombs, 1966; Nicolaides et al., 1994).

Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, includes several stereocenters, indicating chiral centers at positions 3, 7, 8, 9, 10, 13, 14, and 17. This chirality plays a crucial role in the compound's interactions with biological molecules. Crystallographic studies, similar to those conducted on related compounds, reveal that the molecule's three-dimensional conformation is crucial for understanding its reactivity and physical properties (Ketuly et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of this compound is influenced by its functional groups and the steroid core. For example, the presence of a methoxy group and a ketone could facilitate reactions such as nucleophilic addition or oxidation. Similar compounds have been synthesized and studied to understand their potential carcinogenicity and reactivity, shedding light on how different substitutions affect the molecule's behavior (Coombs et al., 1983).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, depend on the molecular structure and the nature of substituents. Investigations into related compounds have shown that slight modifications in the structure can significantly impact these properties, influencing their stability and solubility (Zhou et al., 2015).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are determined by the functional groups present in the molecule. Studies on similar compounds have explored their reactivity, highlighting the importance of the methoxy and ethyl groups in determining the compound's chemical behavior and interactions with other molecules (Laali et al., 2000).

科学研究应用

结构分析和化学性质

- 该化合物表现出典型的类固醇形状,外围基团的相对取向有显着差异,如相关化合物的晶体学研究中所证明的那样 (Ketuly 等人,2010 年)。

- 另一项研究强调了了解分子结构对于潜在药物应用的重要性,如对醋酸泼尼松的研究中所见,该化合物具有相似的系统名称 (Shahid 等人,2017 年)。

潜在治疗应用

- 对类似甾体化合物的研究表明它们在治疗剂开发中的潜在用途。例如,对雄甾酮衍生物的研究表明它们作为雄激素生物合成的抑制剂的作用,这可能与具有相似结构的化合物有关 (Djigoué 等人,2012 年)。

- 类似于给定化学结构的化合物已被用于合成肝 X 受体激动剂,突出了它们在调节胆固醇代谢中的潜在应用 (Ching, 2013)。

抗菌活性

- 感兴趣的化学结构与已显示出抗菌活性的化合物具有相似性。对脱氧胆酸钠衍生物的一项研究表明具有抗菌和抗肿瘤特性,这可能与给定的化合物相关 (Shaheen 等人,2014 年)。

药代动力学和药物开发

- 一项专注于计算机辅助筛选针对 MRSA 感染的草药疗法的研究提到了一个具有相似系统名称的化合物。该研究强调了计算方法在药物开发和评估草药化合物的药物样性质方面的意义 (Skariyachan 等人,2011 年)。

属性

IUPAC Name |

(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O2/c1-8-21(19(2)3)10-9-20(4)24-11-12-25-28-26(14-16-30(24,25)6)29(5)15-13-23(31)17-22(29)18-27(28)32-7/h18-21,23-28,31H,8-17H2,1-7H3/t20-,21-,23+,24-,25+,26+,27-,28+,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJLFLNKMQSUFO-MPQWDPDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)OC)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)OC)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 10837035 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

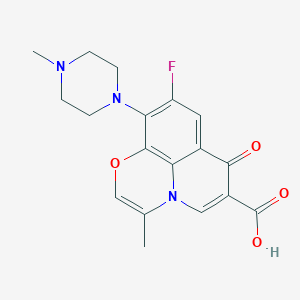

![[(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B30697.png)

![N-[(3,5-difluorophenyl)acetyl]alanine](/img/structure/B30708.png)

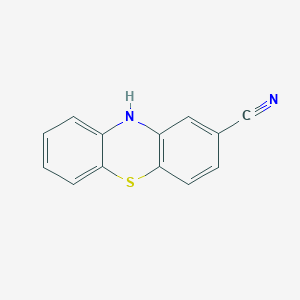

![5H,7H-Dibenzo[b,d]azepin-6-one](/img/structure/B30713.png)

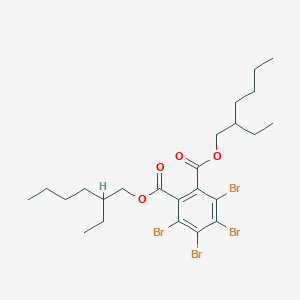

![2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B30719.png)

![2-[(11H-Dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B30720.png)